Methods: The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.
Technical Details:
For example, one synthetic route might involve the reaction of a phenylmethyl amine with a suitable aldehyde under acidic conditions to form the spirocyclic structure .
The molecular structure of 1,7-Diazaspiro[3.5]nonan-2-one can be depicted as follows:
1,7-Diazaspiro[3.5]nonan-2-one can participate in various chemical reactions:
The mechanism of action for 1,7-Diazaspiro[3.5]nonan-2-one primarily revolves around its ability to inhibit specific protein interactions. For instance, it has been shown to inhibit the interaction between menin and MLL fusion proteins, which are implicated in various leukemias.
The primary applications of 1,7-Diazaspiro[3.5]nonan-2-one lie in medicinal chemistry:
The construction of the 1,7-diazaspiro[3.5]nonane core relies on meticulously sequenced cyclization reactions. A prominent approach involves tert-butyl dicarbonate (Boc₂O)-mediated protection-cyclization cascades. As detailed in KRAS G12C inhibitor syntheses, cyanopyrrolidine precursors undergo intramolecular alkylation under strong bases (e.g., cesium carbonate) to form the spirocyclic framework [1]. This method achieves moderate yields (45–68%) but requires stringent anhydrous conditions in aprotic solvents like acetonitrile or tetrahydrofuran (THF) [7].
A complementary route leverages lithium borohydride reduction of bicyclic intermediates. For example, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester is synthesized via reduction of a ketone-bearing precursor, followed by acid-catalyzed cyclodehydration. This sequence furnishes the spiro system in 52% yield over three steps [3]. Crucially, solvent selection (dichloromethane vs. methanol) impacts stereoselectivity, with polar solvents favoring trans-isomer dominance (≥7:1 dr) [7].
Table 1: Key Multi-Step Cyclization Routes
Precursor | Reagents | Solvent | Yield (%) | Key Product |
---|---|---|---|---|
Cyanopyrrolidine | Cs₂CO₃, Boc₂O | CH₃CN | 45–68 | N-Boc-1,7-diazaspiro[3.5]nonane |
Bicyclic keto-ester | LiBH₄, HCl/THF | THF/H₂O | 52 (3 steps) | 1-Carbonyl-7-diazaspiro[3.5]nonane t-butyl ester |
Azido-alkyl mesylate | Pd/C, H₂; then TsCl | EtOAc | 61 | 1-Ts-7-diazaspiro[3.5]nonan-2-one |
Functionalization of the spirocyclic core with phenyl and benzyl groups exploits regioselective reactions at nitrogen atoms. Quinazoline-based electrophiles (e.g., 2,4-dichloroquinazoline) react with the secondary amine of diazaspiro compounds under microwave irradiation (80–100°C), enabling C–N bond formation at N-7. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl motifs (e.g., 5-methyl-1H-indazol-4-yl) at the 4-position, yielding bifunctionalized derivatives [1] [4].
Nucleophilic aromatic substitution is equally pivotal. N-Benzylation at N-1 proceeds via SN₂ reactions using benzyl bromides in THF with potassium carbonate. This method achieves >85% conversion but competes with O-alkylation unless silver(I) oxide is added as a phase-transfer catalyst [6]. For electron-deficient aryl systems, Pd-catalyzed amination (Buchwald-Hartwig) using Pd₂(dba)₃ and XPhos couples bromopyrimidines with the diazaspiro amine, yielding N-aryl derivatives in 70–92% yield [6].
Ring-expansion strategies enhance steric and electronic properties of the spiro system. Epoxidation of cyclobutene precursors with m-chloroperbenzoic acid (mCPBA) generates oxirane intermediates, which undergo BF₃·Et₂O-catalyzed rearrangement to 7-membered lactams. However, this route suffers from moderate regiocontrol (∼5:1 selectivity) and requires chromatographic purification [3] [6].
A superior alternative employs aza-Spiro annulation of azetidines with activated ketones. For example, N-tosyl azetidine reacts with ethyl acetoacetate under Mg(ClO₄)₂ catalysis, undergoing ring expansion via a keto-enol tautomerization pathway. This one-pot method delivers 1,7-diazaspiro[3.5]nonan-2-ones with phenyl substituents at C-1 in 74% yield and >90% purity [3]. The reaction tolerates electron-withdrawing aryl groups but fails with ortho-substituted phenyls due to steric hindrance.
Table 2: Ring-Expansion Methodologies
Starting Material | Reagent/Catalyst | Key Intermediate | Product Yield (%) |
---|---|---|---|
Cyclobutene derivative | mCPBA → BF₃·Et₂O | Oxirane | 58 |
N-Tosyl azetidine | Mg(ClO₄)₂, ethyl acetoacetate | β-Keto ester adduct | 74 |
Bicyclic aziridine | Cu(OTf)₂, PhN₂ | Diazocarbamate | 67 |
Enantiopure 1,7-diazaspiro[3.5]nonanes are accessed via chiral auxiliary-mediated alkylations. N-Boc protection of the spirocyclic amine followed by deprotonation with n-BuLi generates a configurationally stable lithiated species. Quenching with (-)-menthyl (S)-toluenesulfinate affords diastereomeric sulfoxides (dr 95:5), which are reductively cleaved to yield (R)-enantiomers in 99% ee [6].
For scalable applications, Pd-catalyzed asymmetric allylic alkylation (AAA) proves effective. Using Pd₂dba₃·CHCl₃ and (S)-tBuPHOX ligand, 1-benzyl-7-diazaspiro[3.5]nonan-2-one undergoes regioselective allylation at C-3. The reaction proceeds in toluene at -30°C, delivering quaternary carbon-containing derivatives with 93% ee and 81% yield [6]. This method enables gram-scale synthesis of KRAS G12C inhibitors requiring precise stereocontrol at the spiro center [1] [4].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9